REACTION_CXSMILES
|
O.O.P([O-])(O)(O)=O.[Na+].[Na+].P([O-])(O)(O)=O.[CH2:15]([O:17][C:18]([C@@H:20]([NH:29][C@H:30]([C:32]([OH:34])=[O:33])[CH3:31])[CH2:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:19])[CH3:16].Cl[C:36](Cl)([O:38]C(=O)OC(Cl)(Cl)Cl)Cl.N1C=CC=CC=1>O.ClCCl>[CH3:16][CH2:15][O:17][C:18]([CH:20]([N:29]1[C:36](=[O:38])[O:34][C:32](=[O:33])[CH:30]1[CH3:31])[CH2:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:19] |f:0.1.2.3.4.5|
|
Name
|
Disodium dihydrogen phosphate dihydrate
|
Quantity
|
177 g
|
Type
|
reactant
|
Smiles
|
O.O.P(=O)(O)(O)[O-].[Na+].[Na+].P(=O)(O)(O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)O
|
Name
|
|
Quantity
|
52.8 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass was cooled to 15° C
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mass in 40 mins at 15-20° C
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
The reaction mass was further stirred for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the reaction mass was stirred for 1 hr at 15-20° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
layers were separated
|
Type
|
WASH
|
Details
|
Organic layer was washed with 2N HCl till the neutral pH
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
WASH
|
Details
|
The organic layer was further washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to residue (110 gms)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)OC2=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.P([O-])(O)(O)=O.[Na+].[Na+].P([O-])(O)(O)=O.[CH2:15]([O:17][C:18]([C@@H:20]([NH:29][C@H:30]([C:32]([OH:34])=[O:33])[CH3:31])[CH2:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:19])[CH3:16].Cl[C:36](Cl)([O:38]C(=O)OC(Cl)(Cl)Cl)Cl.N1C=CC=CC=1>O.ClCCl>[CH3:16][CH2:15][O:17][C:18]([CH:20]([N:29]1[C:36](=[O:38])[O:34][C:32](=[O:33])[CH:30]1[CH3:31])[CH2:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:19] |f:0.1.2.3.4.5|
|
Name
|
Disodium dihydrogen phosphate dihydrate
|
Quantity
|
177 g
|
Type
|
reactant
|
Smiles
|
O.O.P(=O)(O)(O)[O-].[Na+].[Na+].P(=O)(O)(O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)O
|
Name
|
|
Quantity
|
52.8 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass was cooled to 15° C
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mass in 40 mins at 15-20° C
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
The reaction mass was further stirred for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the reaction mass was stirred for 1 hr at 15-20° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
layers were separated
|
Type
|
WASH
|
Details
|
Organic layer was washed with 2N HCl till the neutral pH
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
WASH
|
Details
|
The organic layer was further washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to residue (110 gms)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)OC2=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |